molecular formula C14H14N4OS B2596237 (E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1798975-43-5

(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2596237
CAS RN: 1798975-43-5
M. Wt: 286.35
InChI Key: HZMOXZWLNMAKLT-ONEGZZNKSA-N
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Description

The compound contains an imidazo[1,2-b]pyrazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in organic synthesis and pharmaceutical chemistry . They often exhibit a wide range of biological activities and are used as versatile scaffolds in drug development .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines, which are structurally similar to your compound, are known to be versatile scaffolds in organic synthesis and drug development . They can undergo a variety of reactions, and their reactivity can be influenced by the pattern and position of substitution .

Scientific Research Applications

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the importance of heterocyclic compounds in pharmaceutical chemistry , this compound could have interesting biological activities worth exploring.

properties

IUPAC Name

(E)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c19-13(4-3-12-2-1-11-20-12)15-7-8-17-9-10-18-14(17)5-6-16-18/h1-6,9-11H,7-8H2,(H,15,19)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMOXZWLNMAKLT-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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